

Application Notes and Protocols for JCP174 Cell Culture

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Compound of Interest

Compound Name: JCP174

Cat. No.: B1672823

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Disclaimer: Initial searches for an experimental protocol or cell line specifically named "JCP174" did not yield any results. The following application notes and protocols are based on the well-documented J774A.1 murine macrophage cell line, which is used here as a representative example of a common immunology research cell line. These protocols are intended to serve as a template and may require optimization for specific experimental needs.

Introduction

The J774A.1 cell line is a valuable tool for in vitro studies in immunology, oncology, and drug development.^{[1][2][3]} These cells are derived from a reticulum cell sarcoma in a female BALB/c mouse.^{[1][2]} J774A.1 macrophages are active in antibody-dependent phagocytosis, synthesize significant amounts of lysozyme, and continuously produce Interleukin-1 β (IL-1 β).^{[1][2]} Their growth can be inhibited by substances like dextran sulfate and lipopolysaccharide (LPS).^{[1][2]}

These application notes provide detailed protocols for the consistent culture and maintenance of this cell line to ensure reproducible experimental outcomes.

Cell Culture Media and Reagents

Proper media formulation is critical for the health and viability of the cell culture.

Component	Concentration	Purpose
DMEM (High Glucose)	-	Basal nutrient medium
Fetal Bovine Serum (FBS)	10% (v/v)	Provides growth factors and hormones
L-Glutamine	2 mM	Essential amino acid
Penicillin-Streptomycin	100 U/mL Penicillin, 100 µg/mL Streptomycin	Prevents bacterial contamination
DMSO	10% (v/v)	Cryoprotectant for cell freezing

Experimental Protocols

Thawing of Cryopreserved Cells

This protocol outlines the steps for reviving frozen J774A.1 cells.

- Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[\[1\]](#)
- Decontaminate the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
- Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[\[4\]](#)
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
- Aspirate the supernatant, which contains the cryoprotectant DMSO.
- Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[\[2\]](#)
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.[\[2\]](#)[\[5\]](#)

Routine Cell Culture and Maintenance

J774A.1 cells are semi-adherent, with a doubling time of approximately 17 hours.[1]

- Examine the cells daily under an inverted microscope to assess confluency and check for any signs of contamination.[1]
- When the cells reach 60-80% confluency, they should be subcultured.[2]
- To subculture, first aspirate the culture medium.
- Wash the adherent cells with sterile Phosphate-Buffered Saline (PBS) to remove any remaining media and detached cells.
- Add a small volume of fresh complete growth medium to the flask.
- Gently detach the adherent cells using a cell scraper.[2][5]
- Collect the cell suspension and transfer it to a new culture flask at the desired seeding density.
- The recommended split ratio is between 1:3 and 1:4.[5]

Cell Seeding Densities

The appropriate seeding density is crucial for experimental setup and routine culture.

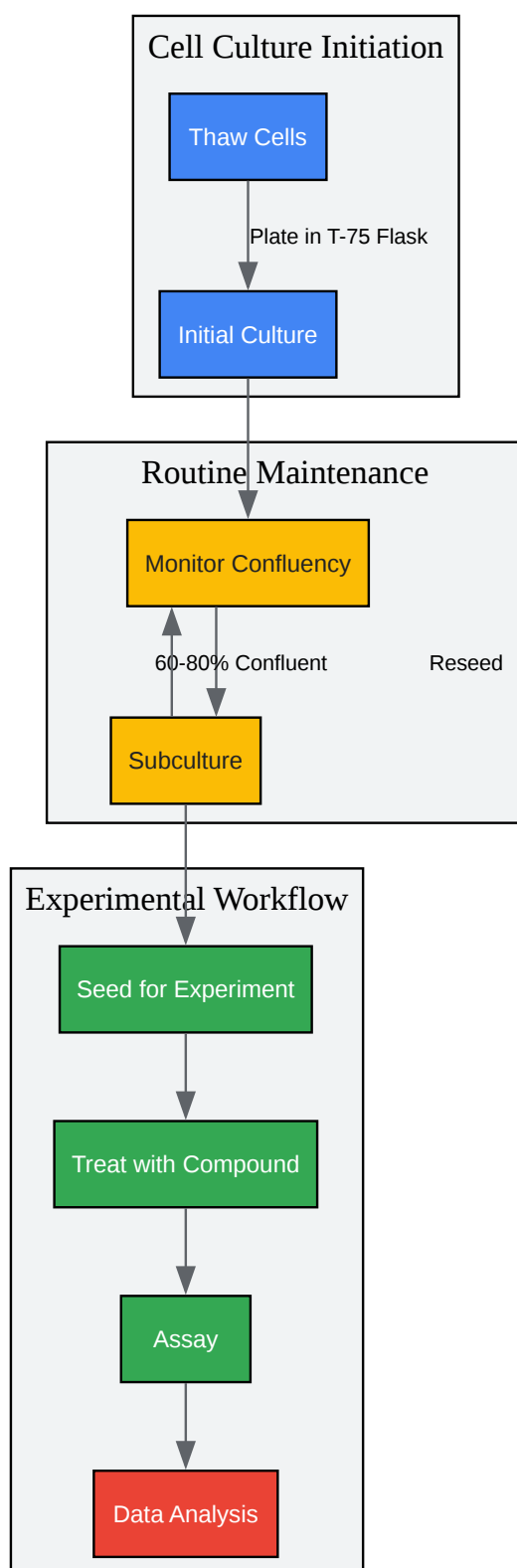
Culture Vessel	Seeding Density (cells/cm ²)
T-25 Flask	1×10^4 - 3×10^4
T-75 Flask	1×10^4 - 3×10^4
6-well plate	1×10^5 - 2×10^5
24-well plate	1×10^5 - 2×10^5
96-well plate	1×10^5 - 2×10^5

Cryopreservation of Cells

Proper cryopreservation ensures the long-term availability of the cell line.

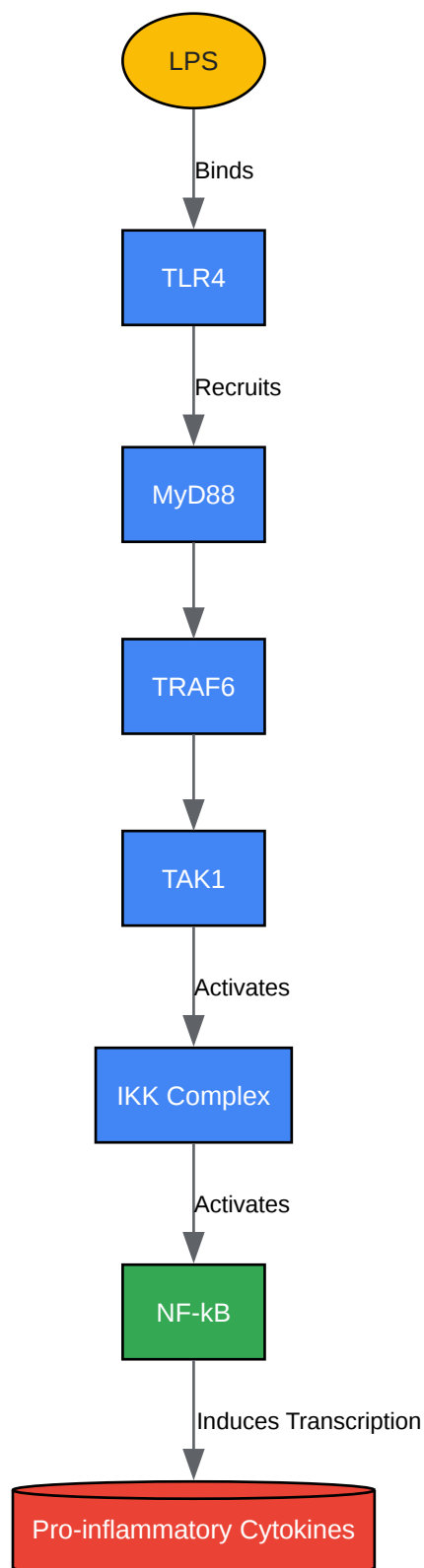
- Harvest cells that are in the logarithmic growth phase.
- Centrifuge the cell suspension and resuspend the pellet in ice-cold freezing medium (complete growth medium with 10% DMSO).
- Aliquot 1 mL of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.
[\[1\]](#)
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[\[1\]](#)

Diagrams



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JCP174 Experimental Workflow



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